Dextran

Vue d'ensemble

Description

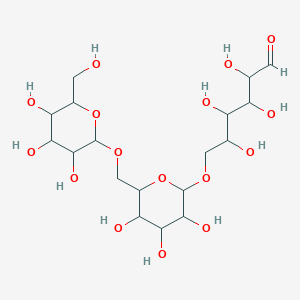

Le dextran est un glucane ramifié complexe, un polysaccharide dérivé de la condensation du glucose. Il a été découvert à l'origine par Louis Pasteur en tant que produit microbien dans le vin. La chaîne principale du polymère est constituée de liaisons glycosidiques α-1,6 entre les monomères de glucose, avec des ramifications provenant de liaisons α-1,3. Cette ramification caractéristique distingue le this compound de la dextrine, qui est un polymère de glucose à chaîne linéaire lié par des liaisons α-1,4 ou α-1,6 .

Méthodes De Préparation

Le dextran est produit à partir de saccharose par certaines bactéries lactiques de la famille des Lactobacilles. Les espèces comprennent Leuconostoc mesenteroides et Streptococcus mutans. La structure du this compound produit dépend non seulement de la famille et de l'espèce de la bactérie, mais aussi de la souche. Elles sont séparées par précipitation fractionnée à partir d'extraits sans protéines en utilisant de l'éthanol .

Dans la production industrielle, le this compound est synthétisé par fermentation microbienne. La bactérie Leuconostoc mesenteroides est couramment utilisée à cette fin. Le processus de fermentation implique la conversion du saccharose en this compound par l'enzyme dextransucrase. Le this compound résultant est ensuite purifié par des processus tels que la précipitation, la filtration et la dialyse .

Analyse Des Réactions Chimiques

Le dextran subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.

Oxydation : Le this compound peut être oxydé en utilisant des agents oxydants tels que le périodate, qui clive les liaisons C-C dans les unités de glucose, ce qui entraîne la formation de groupes aldéhydes.

Réduction : La réduction du this compound peut être réalisée en utilisant des agents réducteurs tels que le borohydrure de sodium, qui convertit les groupes aldéhydes en groupes hydroxyle.

Substitution : Le this compound peut subir des réactions de substitution où des groupes fonctionnels sont introduits dans la chaîne polymère.

Les réactifs courants utilisés dans ces réactions comprennent le périodate pour l'oxydation, le borohydrure de sodium pour la réduction et l'acide monochloroacétique pour la substitution. Les principaux produits formés à partir de ces réactions comprennent le this compound oxydé, le this compound réduit et les dérivés de this compound substitués .

Applications De Recherche Scientifique

Le dextran a une large gamme d'applications en recherche scientifique en raison de sa biocompatibilité et de sa polyvalence :

Chimie : Le this compound est utilisé comme agent stabilisateur pour les nanoparticules et comme matrice pour la chromatographie d'exclusion de taille.

Biologie : En recherche biologique, le this compound est utilisé comme cryoprotecteur pour les cellules et les tissus, et comme composant des milieux de culture cellulaire.

Médecine : Le this compound est utilisé comme expanseur de volume plasmatique sanguin en cas d'hypovolémie et comme agent antithrombotique pour réduire la viscosité du sang et prévenir la thrombose. .

Industrie : Dans l'industrie alimentaire, le this compound est utilisé comme épaississant, stabilisateur et émulsifiant.

Mécanisme d'action

Le mécanisme d'action du this compound varie en fonction de son application. En médecine, le this compound agit comme un expanseur de volume plasmatique sanguin en augmentant la pression osmotique dans les vaisseaux sanguins, ce qui contribue à maintenir le volume et la pression sanguins. Il se lie également aux érythrocytes, aux plaquettes et à l'endothélium vasculaire, augmentant leur électronégativité et réduisant l'agrégation des érythrocytes et l'adhésivité des plaquettes. Cet effet antithrombotique contribue à prévenir la thrombose .

Dans les systèmes d'administration de médicaments, les hydrogels et les micelles à base de this compound encapsulent des agents thérapeutiques et les libèrent de manière contrôlée. Le mécanisme de libération est souvent déclenché par des modifications du pH, de la température ou de la force ionique, qui provoquent le gonflement ou la dégradation de la matrice de this compound, libérant le médicament encapsulé .

Mécanisme D'action

The mechanism of action of dextran varies depending on its application. In medicine, this compound acts as a blood plasma volume expander by increasing the osmotic pressure in the blood vessels, which helps to maintain blood volume and pressure. It also binds to erythrocytes, platelets, and vascular endothelium, increasing their electronegativity and reducing erythrocyte aggregation and platelet adhesiveness. This antithrombotic effect helps to prevent thrombosis .

In drug delivery systems, this compound-based hydrogels and micelles encapsulate therapeutic agents and release them in a controlled manner. The release mechanism is often triggered by changes in pH, temperature, or ionic strength, which cause the this compound matrix to swell or degrade, releasing the encapsulated drug .

Comparaison Avec Des Composés Similaires

Le dextran est souvent comparé à d'autres polysaccharides tels que la dextrine, la cellulose et l'amidon.

Dextrine : Contrairement au this compound, la dextrine est un polymère de glucose à chaîne linéaire avec des liaisons α-1,4 ou α-1,6. La structure ramifiée du this compound lui confère des propriétés uniques telles qu'une solubilité et une viscosité plus élevées.

Cellulose : La cellulose est un polysaccharide linéaire avec des liaisons glycosidiques β-1,4. Elle est insoluble dans l'eau et présente une résistance à la traction élevée, ce qui la rend appropriée pour une utilisation dans la production de textiles et de papier.

Amidon : L'amidon est composé de deux types de polymères de glucose, l'amylose (linéaire) et l'amylopectine (ramifiée). .

La structure ramifiée unique du this compound et sa biocompatibilité le distinguent de ces composés similaires, ce qui en fait un matériau polyvalent et précieux dans divers domaines.

Propriétés

IUPAC Name |

2,3,4,5-tetrahydroxy-6-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-5(21)9(23)10(24)6(22)3-31-17-16(30)14(28)12(26)8(34-17)4-32-18-15(29)13(27)11(25)7(2-20)33-18/h1,5-18,20-30H,2-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZWBNHMXJMCXLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00864149 | |

| Record name | Hexopyranosyl-(1->6)hexopyranosyl-(1->6)hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dextran 1: White to off-white hygroscopic solid; [Merck Index] White crystals; [Sigma-Aldrich MSDS] | |

| Record name | Dextran | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13683 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble | |

| Record name | Dextran | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09255 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

In preclinical studies, the mechanism of action is thought to be related to the blockage of the uptake of tissue plasminogen activator by mannose-binding receptors. This process has a direct effect by enhancing endogenous fibrinolysis. | |

| Record name | Dextran | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09255 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

9004-54-0 | |

| Record name | Dextran | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09255 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dextran | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dextran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.694 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

>254ºC | |

| Record name | Dextran | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09255 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Q1: Does the molecular weight of dextran vary?

A2: Yes, this compound exists in a range of molecular weights, from a few kDa to several hundred kDa. The molecular weight influences its physical properties and applications. For instance, high molecular weight dextrans (T2000) can impact sucrose crystal shape differently than low molecular weight dextrans (T40). []

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Several techniques are employed, including:

- Nuclear Magnetic Resonance (NMR): Used to identify chemical shifts characteristic of this compound structure and monitor this compound efflux from stored corneas. [, ]

- Fourier Transform Infrared Spectroscopy (FTIR): Provides information on functional groups present in this compound and its derivatives. []

- Ultraviolet-Visible Spectrophotometry (UV-Vis): Used to study this compound complexation with metal ions like Cu(II) and analyze this compound levels in serum samples. [, ]

Q3: How does the molecular weight of this compound affect its application in drug delivery?

A3: this compound’s molecular weight plays a crucial role in drug delivery:

- Low molecular weight dextrans: Clear rapidly from the injection site, making them suitable for sentinel node detection but less effective for prolonged drug release. []

- High molecular weight dextrans: Can induce a stronger immune response and may persist longer in circulation, potentially suitable for sustained drug release. [, ]

Q4: How is this compound used in affinity chromatography?

A6: this compound can be grafted onto chromatographic media to enhance protein binding. For example, this compound-grafted Protein A media exhibited a 24% increase in immunoglobulin G binding capacity compared to non-grafted media. []

Q5: How does this compound interact with the immune system?

A7: this compound can elicit an immune response, primarily mediated by antibodies. Studies in guinea pigs demonstrated that this compound acts as an antigen, inducing delayed dermal reactions and antibody production. This response is strain-dependent, highlighting the role of genetic factors. []

Q6: Does this compound interact with specific receptors?

A9: Yes, certain this compound derivatives exhibit receptor-mediated interactions. For example, (99m)Tc-DTPA-mannosyl-dextran binds to mannose-terminated glycoprotein receptors, facilitating targeted delivery to lymph nodes. []

Q7: How does this compound affect blood clotting?

A10: this compound can influence blood clotting by altering blood viscosity and interacting with platelets. Low molecular weight dextrans like enoxaparin demonstrate antithrombotic properties and are used for prophylaxis against deep vein thrombosis. [, ]

Q8: Is this compound biodegradable?

A11: Yes, this compound is biodegradable. Specific bacteria, such as Flavobacterium multivorum, produce dextranases, enzymes that break down this compound. This biodegradability makes this compound a more environmentally friendly option compared to some synthetic polymers. [, ]

Q9: What are potential future directions for this compound research?

A9: Research on this compound continues to explore its vast potential in diverse areas, including:

- Drug Delivery: Developing targeted this compound conjugates for specific diseases like cancer. []

- Biomaterials: Utilizing this compound-based hydrogels for tissue engineering and regenerative medicine. []

- Biosensors: Exploiting this compound’s properties for the development of sensitive and specific biosensing platforms. []

Q10: Are there alternatives to this compound in its various applications?

A10: Yes, depending on the specific application, alternatives to this compound include:

- Hydroxyethyl starch (HES): Similar to this compound in its volemic effects, but with less impact on coagulation. []

- Polyvinylpyrrolidone (PVP): Used as a plasma expander and in various pharmaceutical formulations. []

- Gelatin: A natural polymer with applications in drug delivery and tissue engineering. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 1-{[(tert-butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylate](/img/structure/B179194.png)

![5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole](/img/structure/B179232.png)